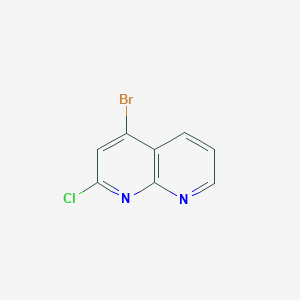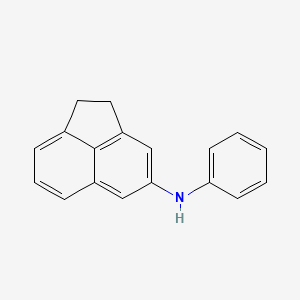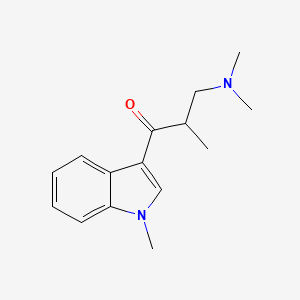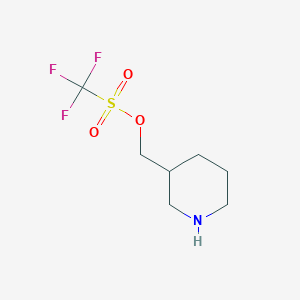
Trans-1-benzyloctahydroquinolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-benzyloctahydroquinolin-7(1H)-one is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The specific structure of this compound includes a benzyl group attached to an octahydroquinoline ring system, which is a partially saturated derivative of quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-benzyloctahydroquinolin-7(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-benzylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions may vary, but typical conditions include a temperature range of 100-150°C and a hydrogen pressure of 50-100 psi.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes to achieve higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated octahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trans-1-benzyloctahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
1-Benzylquinoline: A precursor in the synthesis of Trans-1-benzyloctahydroquinolin-7(1H)-one.
Octahydroquinoline: A fully saturated derivative of quinoline.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a benzyl group and an octahydroquinoline ring system
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(4aS,8aS)-1-benzyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one |
InChI |
InChI=1S/C16H21NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2/t14-,16-/m0/s1 |
InChI Key |
KSGPZNFEGJFZQF-HOCLYGCPSA-N |
Isomeric SMILES |
C1C[C@H]2CCC(=O)C[C@@H]2N(C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCC(=O)CC2N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



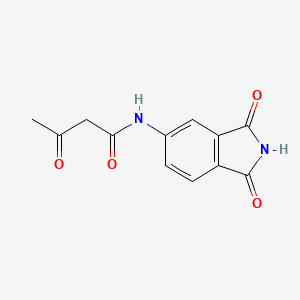


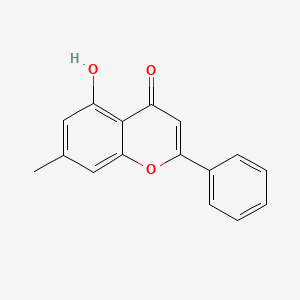

![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
